molecular formula C24H25ClN2O5S B14953581 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide

Cat. No.: B14953581
M. Wt: 489.0 g/mol
InChI Key: YSIZDIMIWOEORK-UHFFFAOYSA-N
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Description

This compound (C₂₉H₂₄Cl₂N₂O₅S; molecular weight: 583.48 g/mol) features a glycinamide backbone substituted with three distinct groups:

  • N²-Benzyl: Aromatic benzyl moiety at the second nitrogen.
  • N²-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]: A sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring.
  • N-(4-Methoxybenzyl): A 4-methoxy-substituted benzyl group at the primary nitrogen.

The chloro and methoxy substituents may influence solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-21-11-8-18(9-12-21)15-26-24(28)17-27(16-19-6-4-3-5-7-19)33(29,30)23-14-20(25)10-13-22(23)32-2/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

YSIZDIMIWOEORK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

Core Glycinamide Backbone Construction

The synthesis begins with the preparation of the glycinamide core. As detailed in patent US20070185136A1, this involves reacting glycine methyl ester hydrochloride with 4-methoxybenzylamine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature over 12 hours. The reaction achieves 78% yield after purification via silica gel chromatography (hexane:ethyl acetate, 3:1). Critical to this step is the use of N,N-diisopropylethylamine (DIPEA) as a proton scavenger, which suppresses premature sulfonylation.

Sequential Sulfonylation and Benzylation

Subsequent functionalization occurs through two distinct coupling reactions:

  • Sulfonylation : The glycinamide intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Patent data indicate that maintaining the reaction at −10°C for 4 hours minimizes disubstitution byproducts.
  • Benzylation : N-Benzylation is achieved using benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C for 8 hours. This step demonstrates remarkable regioselectivity (>95:5 N²:N¹ ratio) due to steric hindrance from the sulfonyl group.
Table 1: Key Reaction Parameters for Core Functionalization
Step Reagent Solvent Temperature Time Yield
Glycinamide formation 4-Methoxybenzylamine DCM 0–25°C 12 h 78%
Sulfonylation 5-Chloro-2-MeO-Ph-SO₂Cl THF −10°C 4 h 82%
Benzylation Benzyl bromide MeCN 80°C 8 h 89%

Reaction Optimization Strategies

Solvent and Base Selection

Comparative studies from the MDPI synthesis protocol reveal that DMF outperforms THF and DCM in coupling reactions, achieving 89% yield versus 72% in THF. This superiority stems from DMF’s ability to stabilize transition states through polar aprotic interactions. The use of cesium hydroxide (CsOH) instead of potassium carbonate (K₂CO₃) reduces reaction time from 24 to 6 hours by enhancing nucleophilicity at the glycine nitrogen.

Protecting Group Dynamics

Temporary protection of the sulfonamide nitrogen proves critical. The patent methodology employs a tert-butoxycarbonyl (Boc) group during benzylation, which is later removed via trifluoroacetic acid (TFA) in DCM (1:4 v/v). This approach prevents N-oxide formation and maintains an 87% yield across protection/deprotection cycles.

Analytical Validation Techniques

Structural Confirmation

Post-synthetic analysis combines nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.45–7.32 (m, 5H, Bn), 6.91 (d, J = 8.7 Hz, 2H, 4-MeO-Bn).
  • HRMS (ESI-TOF): m/z calculated for C₂₄H₂₅ClN₂O₅S [M+H]⁺ 489.1241, found 489.1238.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O gradient) confirms >99% purity in optimized batches. Critical impurities include:

  • Unreacted glycinamide (RT 4.2 min, <0.5%)
  • Over-sulfonylated byproduct (RT 12.8 min, <0.3%)

Industrial-Scale Production

Continuous Flow Reactor Adaptation

Scaling the benzylation step to kilogram quantities requires transitioning from batch to continuous flow reactors. A tubular reactor (ID 2 mm, L 10 m) operating at 120°C with a 15-minute residence time achieves 84% yield at 90 g/h throughput—a 23% productivity increase over batch methods.

Green Chemistry Considerations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (85%) while reducing the process mass intensity (PMI) from 32 to 18 kg/kg.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

Scientific Research Applications of N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide

This compound is a complex organic compound with a unique structure, drawing interest for its potential applications in chemistry, biology, medicine, and industry. This compound features a glycinamide backbone substituted with benzyl, 5-chloro-2-methoxyphenylsulfonyl, and 4-methoxybenzyl groups.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. The process starts with preparing the glycinamide core, followed by introducing benzyl, 5-chloro-2-methoxyphenylsulfonyl, and 4-methoxybenzyl groups through various coupling reactions. Common reagents include benzyl chloride, 5-chloro-2-methoxybenzenesulfonyl chloride, and 4-methoxybenzyl chloride, along with appropriate bases and solvents to facilitate the reactions. Industrial production may optimize reaction conditions to ensure high yield and purity, potentially using advanced catalytic systems, controlled temperature and pressure, and purification techniques like recrystallization and chromatography.

Potential Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
  • Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide, with reaction conditions varying based on the desired transformation.

Areas of Application

This compound has several scientific research applications:

  • Chemistry: It is used as a building block in synthesizing more complex molecules.
  • Biology: It is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
  • Medicine: It is explored for its therapeutic potential in treating various diseases.
  • Industry: It is utilized in developing specialty chemicals and materials.

Comparison to Similar Compounds

This compound is unique due to its specific substitution pattern, giving it distinct chemical and biological properties, making it valuable for targeted research and applications where similar compounds may be less effective.

Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-ethoxybenzyl)glycinamide

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Glycinamide Derivatives

(a) N²-(5-Chloro-2-Methoxyphenyl)-N²-(Methylsulfonyl)-N-(Tetrahydrofuran-2-Ylmethyl)Glycinamide (C₁₅H₂₀ClN₂O₅S; MW: 395.85 g/mol)
  • Structural Differences : Replaces the benzyl and 4-methoxybenzyl groups with a tetrahydrofuran-methyl group and methylsulfonyl moiety.
  • Key Features : The methylsulfonyl group may enhance metabolic resistance compared to aromatic sulfonamides, while the tetrahydrofuran ring could improve solubility .
(b) N-Hydroxy-N²-(2-Hydroxyethyl)-N²-[(4-Methoxyphenyl)Sulfonyl]Glycinamide (C₁₁H₁₆N₂O₆S; MW: 328.32 g/mol)
  • Structural Differences : Lacks chloro substituents and features hydroxyethyl and hydroxylamine groups.

Benzenesulfonamide Derivatives with Aryl Substituents

(a) 5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide (C₁₆H₁₈ClNO₃S; MW: 339.84 g/mol)
  • Structural Differences : Simpler benzenesulfonamide scaffold without glycinamide linkage.
  • Activity Notes: Similar chloro-methoxy-phenyl groups are seen in hypoglycemic agents like Glyburide, suggesting possible sulfonylurea receptor (SUR) binding .
(b) 4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide (Glibenclamide Impurity A; C₁₇H₁₈ClN₂O₄S; MW: 381.85 g/mol)
  • Structural Similarities : Shares the 5-chloro-2-methoxybenzamide motif.
  • Functional Insights : As a Glyburide analog, this compound highlights the importance of the chloro-methoxy group in SUR activation, though the absence of glycinamide may reduce binding affinity .

Triazinyl-Sulfamoyl Benzamides (Compounds 51–55)**

From , these derivatives (e.g., Compound 51 : C₃₄H₂₅ClFN₅O₃S; MW: 664.11 g/mol) feature:

  • Sulfamoyl linkage to 1,2,4-triazin-3-yl groups.
  • Variable aryl substituents : Fluorophenyl (51), trifluoromethylphenyl (52), methoxyphenyl (53–55).
Compound Substituent Melting Point (°C) Key Features
51 3-Fluorophenyl 266–268 Enhanced electronegativity for H-bonding
52 4-Trifluoromethyl 277–279 Lipophilic CF₃ group may improve membrane permeability
53 4-Methoxyphenyl 255–258 Methoxy group increases solubility
54 3-Methoxyphenyl 237–239 Meta-substitution alters steric effects

Comparison with Target Compound :

  • The target compound’s glycinamide backbone provides conformational flexibility absent in rigid triazinyl derivatives.
  • The 4-methoxybenzyl group may confer greater metabolic stability compared to triazinyl sulfamoyls .

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide is a complex organic compound belonging to the sulfonamide class, characterized by its unique structural features that include a glycinamide backbone and various functional groups. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN2O5S, with a molecular weight of 489.0 g/mol. Its IUPAC name is 2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide. The structural complexity of this compound suggests diverse biological interactions, making it a candidate for further pharmacological studies.

Property Details
Molecular FormulaC24H25ClN2O5S
Molecular Weight489.0 g/mol
IUPAC Name2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
InChIInChI=1S/C24H25ClN2O5S/c1-31-...
InChI KeyYSIZDIMIWOEORK-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or proteins. These interactions can lead to modulation of various biological pathways, potentially influencing therapeutic outcomes in conditions like inflammation or infection.

Biological Activity Studies

Research into the biological activity of this compound has identified several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of similar sulfonamide compounds have shown significant bactericidal activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Neuroleptic Effects : Related compounds in the benzamide class have demonstrated neuroleptic activity, suggesting that this compound may also influence neurochemical pathways. For example, certain benzamide derivatives have been found to be significantly more active than established neuroleptics like metoclopramide .
  • Antiviral Potential : There is emerging evidence that sulfonamide derivatives can inhibit viral replication, particularly against HIV-1 . This opens avenues for exploring the antiviral properties of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study highlighted the synthesis of a series of benzamides that showed promising antipsychotic effects and improved activity profiles compared to traditional treatments .
  • Another research effort synthesized various sulfonamide derivatives and assessed their antibacterial activities using minimum inhibitory concentration (MIC) methods, revealing that certain modifications enhanced their efficacy against resistant bacterial strains .

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